Conformer A
Overview
Description
Conformer A refers to a specific spatial arrangement of a molecule that can be interconverted by rotation around single bonds. Conformers are a type of stereoisomer, which means they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This compound is particularly significant in the study of molecular dynamics and structural biology due to its unique spatial configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Conformer A typically involves the synthesis of the parent molecule followed by the isolation of the desired conformer through various techniques such as crystallization, chromatography, or computational methods. The synthetic routes depend on the specific molecule , but generally involve standard organic synthesis techniques such as nucleophilic substitution, electrophilic addition, or condensation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve high-throughput screening and automated synthesis platforms to generate and isolate the desired conformer. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the conformer.
Chemical Reactions Analysis
Types of Reactions: Conformer A can undergo various chemical reactions depending on its functional groups and overall structure. Common reactions include:
Oxidation: Involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions: The specific reagents and conditions used for these reactions vary widely. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products: The major products formed from these reactions depend on the nature of this compound and the specific reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Conformer A has a wide range of applications in scientific research, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Important in understanding protein-ligand interactions and enzyme catalysis.
Medicine: Plays a role in drug design and the development of pharmaceuticals by providing insights into the bioactive conformations of drug molecules.
Industry: Utilized in the development of new materials and the optimization of industrial processes.
Mechanism of Action
The mechanism of action of Conformer A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism depends on the structure of this compound and its binding affinity to the target molecules. Computational methods and experimental techniques such as X-ray crystallography and molecular docking studies are often used to elucidate these mechanisms.
Comparison with Similar Compounds
- Conformer B
- Conformer C
- Structural isomers with similar functional groups
Properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1H-1,4-benzodiazepin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-17(2)16(20)18-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-17/h3-11,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGLBBQXQQOWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C(C2=CC=CC=C2N1)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321752 | |
Record name | Conformer A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88629-08-7 | |
Record name | Conformer A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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